molecular formula C16H24N4O B2392293 (E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-68-9

(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2392293
CAS RN: 2411333-68-9
M. Wt: 288.395
InChI Key: SWWUFKVNDBAOKJ-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The azetidine ring could potentially be synthesized using aza Paternò–Büchi reactions . The pyridine ring could be introduced using methods such as the Chichibabin pyridine synthesis. The amide group could be formed through a reaction with an appropriate carboxylic acid or acid chloride. The dimethylamino group could be introduced through a reductive amination reaction.

properties

IUPAC Name

(E)-N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-19(2)10-3-5-16(21)17-9-8-14-6-7-15(18-13-14)20-11-4-12-20/h3,5-7,13H,4,8-12H2,1-2H3,(H,17,21)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWUFKVNDBAOKJ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=CN=C(C=C1)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=CN=C(C=C1)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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